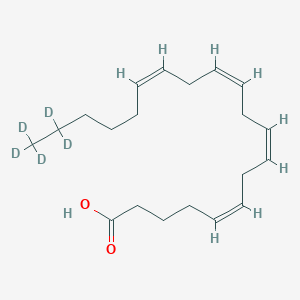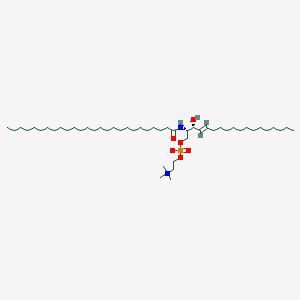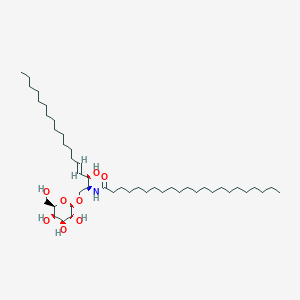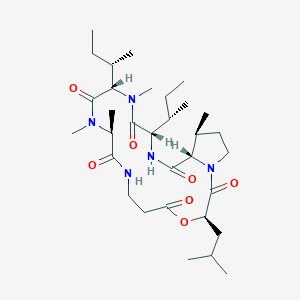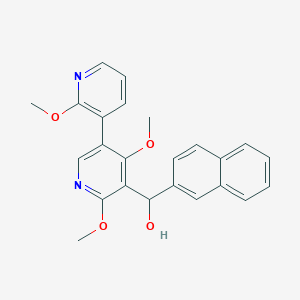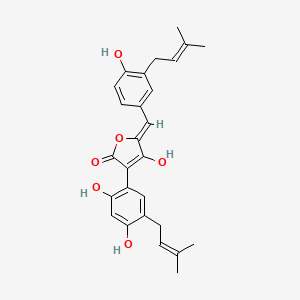
Aspulvinone O
描述
准备方法
合成路线和反应条件: O-阿斯匹凡酮可以通过取代四氢呋喃酸与醛的乙烯基羟醛缩合反应合成 . 该方法温和、模块化且高效,底物范围广。 羟醛缩合反应主要在乙腈 (MeCN) 中生成 Z-构型产物,而在甲醇 (MeOH) 和乙醇 (EtOH) 中发生烷氧基交换 .
工业生产方法: O-阿斯匹凡酮的工业生产涉及在稻米培养基中发酵土曲霉 . 然后利用各种色谱技术分离和纯化化合物 .
化学反应分析
反应类型: O-阿斯匹凡酮经历多种化学反应,包括:
氧化: O-阿斯匹凡酮可以被氧化形成各种氧化衍生物。
还原: 还原反应可以改变芳环上的官能团。
取代: 取代反应可以在芳环上发生,导致形成不同的衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。
取代: 取代反应通常涉及卤素 (例如,溴、氯) 和亲核试剂 (例如,胺、硫醇) 等试剂。
主要形成的产物: 这些反应形成的主要产物包括 O-阿斯匹凡酮的各种氧化、还原和取代衍生物,每种衍生物都具有独特的生物活性以及性质 .
科学研究应用
O-阿斯匹凡酮在科学研究中有多种应用,包括:
作用机制
相似化合物的比较
O-阿斯匹凡酮是阿斯匹凡酮大家庭的一部分,包括阿斯匹凡酮 E、P、Q 和 R 等化合物 . 这些化合物具有相似的核心结构,但在芳环上的取代基不同。 O-阿斯匹凡酮之所以独特,是因为它对 GOT1 具有有效的抑制活性,以及作为抗肿瘤药物的潜力 .
类似化合物列表:
- 阿斯匹凡酮 E
- 阿斯匹凡酮 P
- 阿斯匹凡酮 Q
- 阿斯匹凡酮 R
- 化合物 60
- 化合物 61
O-阿斯匹凡酮在它的类似物中脱颖而出,因为它具有特定的生物活性和潜在的治疗应用。
属性
IUPAC Name |
(5Z)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O6/c1-15(2)5-8-18-11-17(7-10-21(18)28)12-24-26(31)25(27(32)33-24)20-13-19(9-6-16(3)4)22(29)14-23(20)30/h5-7,10-14,28-31H,8-9H2,1-4H3/b24-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWCROWFXOMDG-MSXFZWOLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(C(=CC3=CC(=C(C=C3)O)CC=C(C)C)OC2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2=C(/C(=C/C3=CC(=C(C=C3)O)CC=C(C)C)/OC2=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


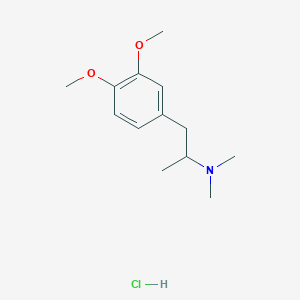
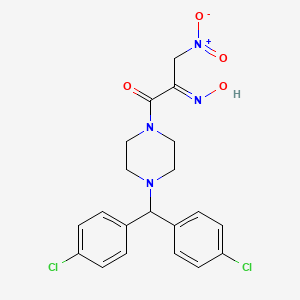
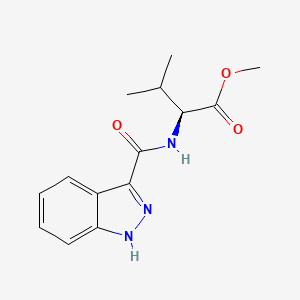
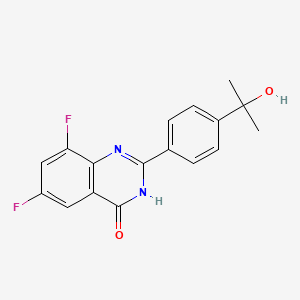
![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)
